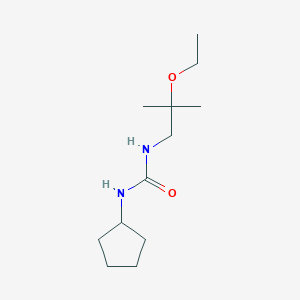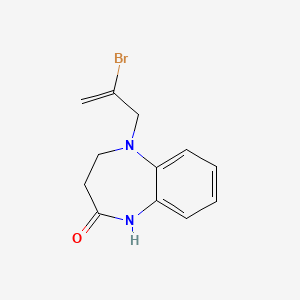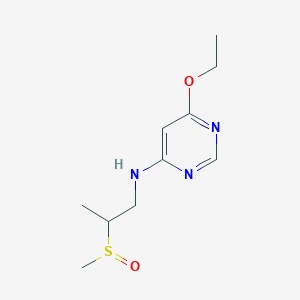
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea, also known as CPI-637, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea is a small molecule inhibitor that targets the Hsp90 chaperone complex and the NF-κB pathway. Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of various client proteins, including oncogenic proteins. 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea binds to the ATP-binding pocket of Hsp90 and inhibits its ATPase activity, leading to the destabilization and degradation of client proteins. The NF-κB pathway is a key regulator of inflammation and immune responses. 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of the inhibitor of κB (IκB) protein, which prevents the translocation of NF-κB to the nucleus and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), and attenuate the severity of inflammatory diseases, such as rheumatoid arthritis and colitis. In neurological disorder research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea is its specificity for Hsp90 and NF-κB, which reduces the risk of off-target effects and toxicity. Another advantage is its potential to overcome drug resistance in cancer therapy by targeting multiple oncogenic pathways. However, a limitation of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea is its low solubility and bioavailability, which may limit its efficacy in vivo. Another limitation is the lack of clinical data on the safety and efficacy of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea in humans, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea. One direction is to improve the pharmacokinetic properties of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea, such as solubility, bioavailability, and half-life, to enhance its efficacy in vivo. Another direction is to investigate the safety and efficacy of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea in clinical trials for various diseases, such as cancer, inflammation, and neurological disorders. A third direction is to explore the potential of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea as a combination therapy with other drugs or immunotherapies to enhance its therapeutic effects. Overall, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has shown promising potential as a small molecule inhibitor for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic applications.
Synthesemethoden
The synthesis of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea involves the reaction of cyclopentyl isocyanate with 2-ethoxy-2-methylpropylamine in the presence of a catalyst. The resulting urea derivative is purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to inhibit the growth of cancer cells by targeting the heat shock protein 90 (Hsp90) chaperone complex. In inflammation research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway. In neurological disorder research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-4-16-12(2,3)9-13-11(15)14-10-7-5-6-8-10/h10H,4-9H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMDNXRHGRUGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CNC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)

![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)